MFCD03786492
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Overview
Description
MFCD03786492 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03786492 involves several steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are prepared and purified to ensure high reactivity.
Reaction Steps: The compound is synthesized through a series of chemical reactions, including condensation, cyclization, and functional group modifications. Each step requires precise control of temperature, pressure, and pH to achieve optimal yields.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:
Bulk Synthesis: Large quantities of reactants are combined in industrial reactors under controlled conditions.
Continuous Monitoring: The reaction progress is continuously monitored using analytical techniques such as gas chromatography or mass spectrometry.
Purification and Quality Control: The product is purified and subjected to rigorous quality control tests to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
MFCD03786492 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of catalysts, nucleophiles (amines, thiols) under mild conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and physical properties that can be tailored for specific applications.
Scientific Research Applications
MFCD03786492 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of MFCD03786492 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4/c1-2-28-14-8-7-11-5-3-4-6-12(11)13(14)9-20-22-15(25)10-19-16-17(26)21-18(27)24-23-16/h3-9H,2,10H2,1H3,(H,19,23)(H,22,25)(H2,21,24,26,27)/b20-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQRNKRWJVLMGD-AWQFTUOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)CNC3=NNC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)CNC3=NNC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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